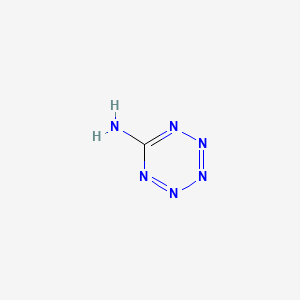
Pentazin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentazin-6-amine, also known as 2,3,4,5,6-pentazaniline, is an organic compound with the molecular formula CH₂N₆ and a molecular weight of 98.07 g/mol . This compound is characterized by the presence of an amine group attached to a pentazine ring, making it a unique member of the amine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentazin-6-amine typically involves the reaction of a pentazine derivative with an amine source under controlled conditions. One common method is the nucleophilic substitution reaction where a pentazine halide reacts with ammonia or a primary amine to form this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or transition metal-catalyzed reactions. These methods offer higher efficiency and scalability, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Pentazin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated pentazine derivatives and ammonia or primary amines are typical reagents.
Major Products
The major products formed from these reactions include nitro-pentazine, reduced amines, and various substituted pentazine derivatives .
Wissenschaftliche Forschungsanwendungen
Pentazin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Pentazin-6-amine involves its interaction with specific molecular targets and pathways. It acts as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it a valuable reagent in organic synthesis and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A primary amine with a benzene ring.
Pyridine-2-amine: An amine with a pyridine ring.
Benzylamine: An amine with a benzyl group
Uniqueness
Pentazin-6-amine is unique due to its pentazine ring structure, which imparts distinct chemical properties compared to other amines. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
1003709-43-0 |
|---|---|
Molekularformel |
CH2N6 |
Molekulargewicht |
98.07 g/mol |
IUPAC-Name |
pentazin-6-amine |
InChI |
InChI=1S/CH2N6/c2-1-3-5-7-6-4-1/h(H2,2,3,4,7) |
InChI-Schlüssel |
NYAOXJJHYCIXFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NN=NN=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




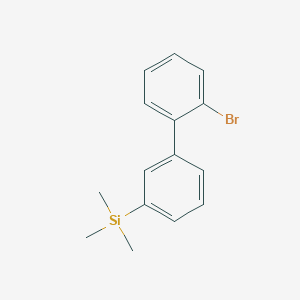
![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)

![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
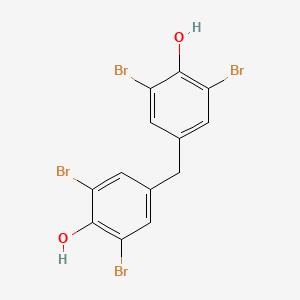
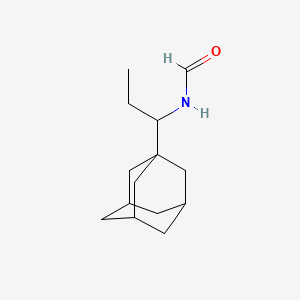


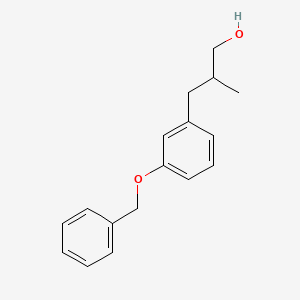

![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)

